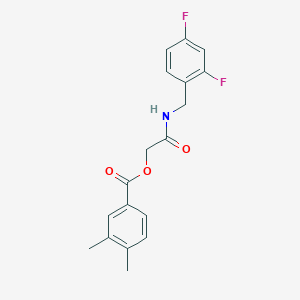
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is an organic compound that features a benzene ring substituted with fluorine atoms and a benzoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves the following steps:
Formation of 2,4-Difluorobenzylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine under suitable conditions.
Esterification: The 3,4-dimethylbenzoic acid is reacted with an appropriate alcohol in the presence of a catalyst such as sulfuric acid to form the ester.
Coupling Reaction: The final step involves coupling the 2,4-difluorobenzylamine with the ester under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: The major products would include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major products would be the corresponding alcohols or amines.
Substitution: The major products would be the substituted benzene derivatives.
Applications De Recherche Scientifique
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzylamine: Shares the benzylamine structure but lacks the ester group.
3,4-Dimethylbenzoic Acid: Shares the benzoic acid structure but lacks the amine group.
2,4-Difluorobenzyl Chloride: A precursor in the synthesis of the target compound.
Uniqueness
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine atoms and the ester group allows for unique interactions and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c1-11-3-4-13(7-12(11)2)18(23)24-10-17(22)21-9-14-5-6-15(19)8-16(14)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAJHLAMOFZCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
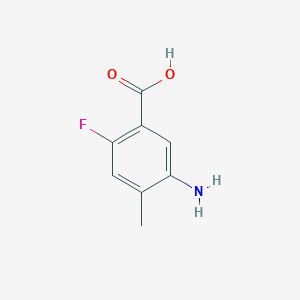
![Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)
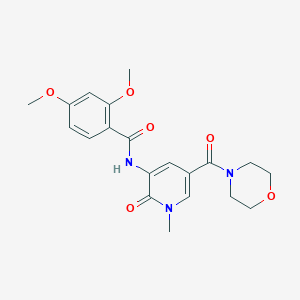
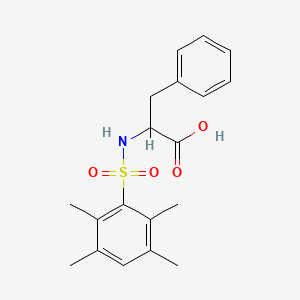
![4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole](/img/structure/B2712547.png)
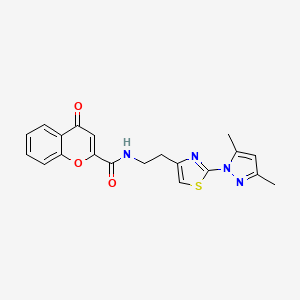

![(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)
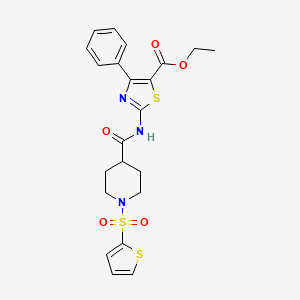

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
